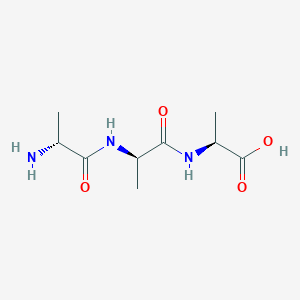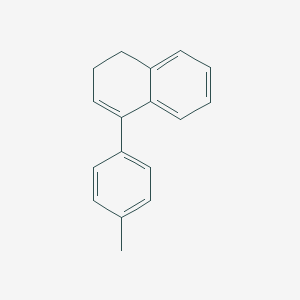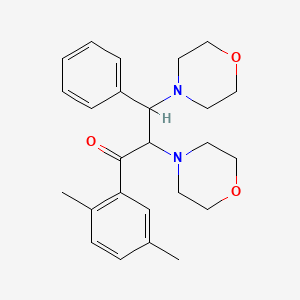
1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes both aromatic and morpholine rings
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one typically involves multiple steps. One common method starts with the Friedel-Crafts acylation of 1,4-dimethylbenzene to produce the corresponding ketone. This ketone is then subjected to a Claisen-Schmidt condensation with benzaldehyde in the presence of a base such as sodium hydroxide. The resulting product undergoes further reactions to introduce the morpholine rings .
Analyse Chemischer Reaktionen
1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: It can be used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can be compared to other similar compounds, such as:
1-Phenyl-1,2-propanedione: This compound has a similar core structure but lacks the morpholine rings, making it less versatile in certain applications.
N-2,5-Dimethylphenylthioureido Acid Derivatives: These compounds share the 2,5-dimethylphenyl group but have different functional groups, leading to different chemical and biological properties.
The unique combination of aromatic and morpholine rings in this compound gives it distinct properties and makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
6267-18-1 |
|---|---|
Molekularformel |
C25H32N2O3 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one |
InChI |
InChI=1S/C25H32N2O3/c1-19-8-9-20(2)22(18-19)25(28)24(27-12-16-30-17-13-27)23(21-6-4-3-5-7-21)26-10-14-29-15-11-26/h3-9,18,23-24H,10-17H2,1-2H3 |
InChI-Schlüssel |
NJOYXILDEFCESZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-{4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14724191.png)

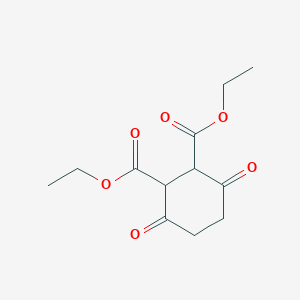
![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)
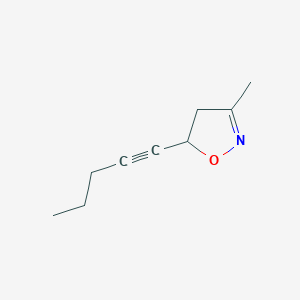

![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
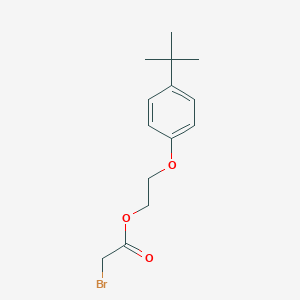
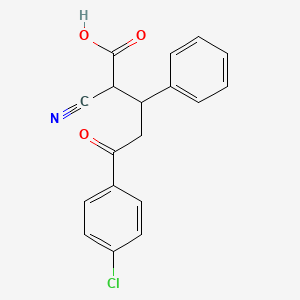
![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
